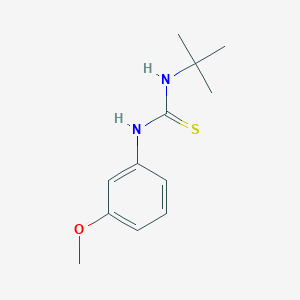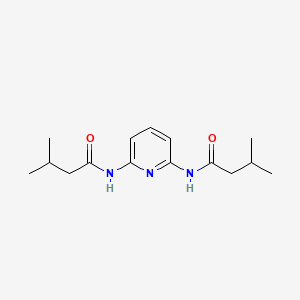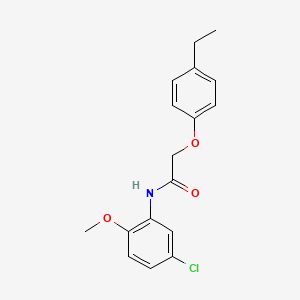
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first synthesized in 1995 and has since been used to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Mecanismo De Acción
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This prevents the phosphorylation of STAT proteins, which are essential for the transcription of genes involved in cell growth and differentiation. By inhibiting this pathway, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can induce apoptosis and inhibit proliferation by blocking the JAK/STAT signaling pathway. In autoimmune and inflammatory diseases, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can reduce inflammation by inhibiting cytokine production. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a short half-life and can be unstable in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable analogs of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea that can be used in a wider range of experiments. Another area of interest is the use of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in combination with other therapies to enhance their effectiveness. Additionally, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea could be used to study the role of the JAK/STAT pathway in other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a small molecule inhibitor that has been widely used in scientific research to study the JAK/STAT signaling pathway. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a specific mechanism of action and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been an important tool in understanding the role of the JAK/STAT pathway in disease and has the potential to be used in future therapies.
Métodos De Síntesis
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is synthesized by reacting tert-butyl isocyanate with 3-methoxyaniline to form N-(tert-butyl)-N'-(3-methoxyphenyl)urea. This intermediate is then reacted with thiourea to form N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a multi-step process that requires careful attention to detail and purification to ensure high purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a JAK/STAT signaling pathway inhibitor. The JAK/STAT signaling pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been used to study the role of the JAK/STAT pathway in these diseases and to develop potential therapeutics.
Propiedades
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPONRMKHMENHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(3-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


